molecular formula C22H28N2O2S B4019186 N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

Cat. No. B4019186
M. Wt: 384.5 g/mol
InChI Key: ZMYQHXZMIAAHKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, often involves the introduction of specific functional groups to enhance gastrokinetic activity. For instance, the introduction of chloro, fluoro, and trifluoromethyl groups to the benzyl group has been shown to enhance activity significantly. Among these, certain derivatives have demonstrated potent gastric emptying activity, surpassing that of known compounds such as cisapride and metoclopramide, without the dopamine D2 receptor antagonistic activity associated with these drugs (Kato et al., 1991).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their activity. Studies have shown that the configuration and substituents on the benzyl group play a significant role in their bioactivity. Crystal structure analyses, including those of similar compounds, have revealed that features such as the conformation of the morpholinone ring and the presence of intra- and intermolecular hydrogen bonds significantly influence their physicochemical properties and bioactivity (Pang et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that modify their structure and enhance their bioactivity. For example, the synthesis of optically active isomers of similar compounds has been achieved through specific reactions, demonstrating the importance of stereochemistry in the bioactivity of these molecules (Morie et al., 1994).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal morphology, are critical for their application. Studies have utilized techniques like single-crystal X-ray diffraction to determine the crystal structure and have explored the effects of different substituents on these properties. Such analyses contribute to understanding the relationship between structure and bioactivity (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzamide derivatives, are influenced by their molecular structure. Studies focusing on the synthesis and characterization of these compounds provide insight into their reactivity patterns, offering a basis for developing new compounds with enhanced bioactivity and stability (Lu et al., 2017).

properties

IUPAC Name

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-18-4-2-3-5-21(18)17-27-15-10-23-22(25)20-8-6-19(7-9-20)16-24-11-13-26-14-12-24/h2-9H,10-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYQHXZMIAAHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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